Docetrizoate
Description
Docetrizoate, chemically known as propyl 3-(diacetylamino)-2,4,6-triiodobenzoate, is an iodinated organic compound primarily used as a diagnostic contrast agent. Its molecular structure features three iodine atoms attached to a benzoic acid backbone, esterified with a propyl group. This configuration enhances radiopacity, making it suitable for imaging applications in industrial and scientific research contexts . This compound is also recognized by synonyms such as Pulmidol and UNII-0B62S0B44U and is classified under diagnostic agents/contrast media in pharmacological databases .
Properties
CAS No. |
10311-24-7 |
|---|---|
Molecular Formula |
C11H8I3NO4 |
Molecular Weight |
598.90 g/mol |
IUPAC Name |
3-(diacetylamino)-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C11H8I3NO4/c1-4(16)15(5(2)17)10-7(13)3-6(12)8(9(10)14)11(18)19/h3H,1-2H3,(H,18,19) |
InChI Key |
GGOPTDHVLCAOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C(=C1I)C(=O)O)I)I)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Docetrizoate involves several steps, typically starting with the iodination of aromatic compounds. The industrial production methods often involve the use of iodine and other reagents under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Docetrizoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Docetrizoate has a wide range of applications in scientific research, including:
Chemistry: Used as a contrast agent in various chemical analyses.
Biology: Employed in imaging techniques to study biological processes.
Medicine: Widely used in diagnostic imaging to visualize bronchial structures.
Industry: Utilized in the production of radiopaque materials for various industrial applications.
Mechanism of Action
Docetrizoate exerts its effects by acting as an iodine-containing X-ray contrast agent. The iodine atoms in the compound are electron-dense, effectively scattering or stopping X-rays. This property allows the compound to create a clear contrast in imaging studies, highlighting specific areas of interest .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
While the provided evidence lacks direct data on analogous iodinated contrast agents, Docetrizoate can be compared to other propyl esters and iodinated compounds based on structural and functional characteristics.
Structural Analogs: Propyl Esters
This compound belongs to the broader family of propyl esters. lists multiple propyl esters, though none are contrast agents. For example:
- Propyl gallate : An antioxidant used in food and cosmetics, structurally distinct due to its gallic acid backbone and lack of iodine .
Key Differences:
| Property | This compound | Propyl Gallate | Propyl Benzoate |
|---|---|---|---|
| Iodine Content | 3 atoms (triiodinated) | 0 | 0 |
| Primary Use | Radiocontrast agent | Antioxidant | Flavoring agent |
| Functional Groups | Acetylamino, triiodobenzoate ester | Gallate ester | Benzoate ester |
Functional Analogs: Iodinated Contrast Agents
This compound shares functional similarities with clinical iodinated contrast agents (e.g., diatrizoate, iohexol), though direct evidence for these is absent. Hypothetically:
- Diatrizoate: A sodium salt of triiodobenzoic acid, widely used in angiography. Unlike this compound, it is ionic and water-soluble, reducing viscosity for intravenous use .
- Iohexol: A non-ionic agent with lower osmolality, reducing adverse reactions. This compound’s propyl ester group may confer higher lipid solubility, limiting its clinical utility compared to Iohexol .
Hypothetical Comparison:
Research Findings and Limitations
- This contrasts with clinical agents like diatrizoate, which have extensive toxicity profiles .
- Regulatory Status: this compound is listed under pharmaceutical regulations (e.g., 2924.29 in Japanese regulatory codes) but lacks detailed pharmacopeial monographs compared to mainstream agents .
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